2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a sulfanyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the indole moiety. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with azide sources under acidic or basic conditions. The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and indole moiety are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing and indole-containing molecules, such as:
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)dione .
Uniqueness
The uniqueness of 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C21H21ClN6O2S |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H21ClN6O2S/c1-13-3-4-15(9-18(13)22)28-21(25-26-27-28)31-12-20(29)23-8-7-14-11-24-19-10-16(30-2)5-6-17(14)19/h3-6,9-11,24H,7-8,12H2,1-2H3,(H,23,29) |
InChI Key |
VCWWJNXZUXQSKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC)Cl |
Origin of Product |
United States |
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